

# discovery and chemical structure of branaplam (LMI070)

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and Chemical Structure of Branaplam (LMI070)

#### Introduction

**Branaplam** (formerly known as LMI070 or NVS-SM1) is an orally bioavailable, small molecule that modulates the splicing of pre-messenger RNA (pre-mRNA).[1][2] It was initially developed by Novartis for the treatment of Spinal Muscular Atrophy (SMA) and later investigated for Huntington's Disease (HD).[3][4] **Branaplam** is a pyridazine derivative that emerged from a high-throughput phenotypic screening campaign and subsequent lead optimization.[5][6] This guide provides a detailed overview of the discovery, chemical structure, mechanism of action, and key experimental data related to **branaplam**.

### **Discovery and Lead Optimization**

The discovery of **branaplam** began with a high-throughput screening of approximately 1.4 million compounds.[1][7] The primary assay utilized an NSC34 motor neuron cell line engineered to express an SMN2 minigene reporter.[1][5] This system was designed to identify compounds that could increase the inclusion of exon 7 in the SMN2 transcript, thereby leading to the production of full-length, functional Survival Motor Neuron (SMN) protein.[7]

The initial screening identified a pyridazine-containing compound (compound 2 in many publications) as a promising hit.[5] This initial molecule demonstrated the ability to activate the SMN2 reporter and increase SMN protein levels in both mouse and human patient-derived



cells.[5] However, it also exhibited off-target activity, notably binding to the hERG potassium channel, which is associated with cardiac toxicity.[6][7]

A subsequent lead optimization program was initiated with the goals of enhancing potency, improving metabolic stability and brain penetration, and reducing hERG affinity.[7] This involved extensive medicinal chemistry efforts, including the synthesis and evaluation of numerous analogs.[5] These efforts culminated in the identification of **branaplam** (referred to as compound 8 or 1 in the primary literature), which displayed significantly improved potency and a more favorable safety profile.[5]

#### **Chemical Structure**

Branaplam is a pyridazine derivative with the following chemical identity:[3][8]

• IUPAC Name: (6E)-3-(1H-Pyrazol-4-yl)-6-[[3-[[(2,2,6,6-tetramethyl-4-piperidyl)oxy]phenyl]methoxy]methylidene]cyclohexa-2,4-dien-1-one

Chemical Formula: C<sub>22</sub>H<sub>27</sub>N<sub>5</sub>O<sub>2</sub>[3]

Molar Mass: 393.491 g⋅mol<sup>-1</sup>[3]

CAS Number: 1562338-42-4[3]

Structural Features: X-ray crystallography studies of **branaplam** analogs revealed key structural characteristics crucial for its activity. For instance, the pyridazine and phenyl rings are nearly coplanar, a conformation stabilized by an intramolecular hydrogen bond between a phenolic hydroxyl group and a pyridazine nitrogen atom.[5] This planarity is thought to be important for its binding and biological activity.[5]

#### **Mechanism of Action: SMN2 Splicing Modulation**

Spinal Muscular Atrophy is caused by insufficient levels of the SMN protein due to mutations or deletions in the SMN1 gene.[6] A nearly identical gene, SMN2, exists but predominantly produces a truncated, non-functional SMN protein because of the exclusion of exon 7 during pre-mRNA splicing.[2]







**Branaplam** acts as a splicing modulator by enhancing the inclusion of exon 7 into the final SMN2 mRNA transcript.[1] Its mechanism involves the stabilization of the transient double-stranded RNA structure formed between the 5' splice site (5'ss) of the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome.[1][5] By increasing the binding affinity of U1 snRNP to this specific splice site in a sequence-selective manner, **branaplam** promotes the recognition and inclusion of exon 7, leading to increased production of full-length, functional SMN protein.[5][9]





Click to download full resolution via product page

**Branaplam**'s mechanism of action on SMN2 pre-mRNA splicing.



#### **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of **branaplam**.

Table 1: In Vitro Potency

| Assay                      | Cell Line <i>l</i><br>System | Parameter        | Value                   | Reference |
|----------------------------|------------------------------|------------------|-------------------------|-----------|
| SMN2<br>Reporter<br>Assay  | NSC34 Cells                  | EC <sub>50</sub> | 3.5 μM (Initial<br>Hit) | [5]       |
| SMN Protein<br>ELISA       | SMNΔ7 Mouse<br>Myoblasts     | EC50             | 0.6 μM (Initial<br>Hit) | [5]       |
| SMN Splicing<br>Modulation | -                            | EC50             | 20 nM                   | [8][10]   |
| hERG Inhibition            | -                            | IC <sub>50</sub> | 6.3 μΜ                  | [10][11]  |

| Mutant HTT Reduction | Huntington's Patient Cells | IC50 | < 10 nM |[12] |

Table 2: Pharmacokinetics in Animal Models

| Species                  | Dose & Route     | Parameter                              | Value        | Reference |
|--------------------------|------------------|----------------------------------------|--------------|-----------|
| Rat (Sprague-<br>Dawley) | 1 mg/kg IV       | Clearance (CL)                         | 25 mL/min/kg | [10][11]  |
| Rat (Sprague-<br>Dawley) | 3 mg/kg PO       | AUC                                    | 3.03 μM·h    | [10][11]  |
| SMNΔ7 Mice               | 1 mg/kg PO daily | Mean Brain<br>Conc. (4h post-<br>dose) | 1.55 μΜ      | [5]       |

| SMN $\Delta$ 7 Mice | 30 mg/kg PO daily | Mean Brain Conc. (4h post-dose) | 61.7  $\mu$ M |[5] |



Table 3: In Vivo Efficacy in SMA Mouse Model (SMNΔ7)

| Dose (Oral)        | Endpoint                    | Result                            | Reference |
|--------------------|-----------------------------|-----------------------------------|-----------|
| 1, 3, 10, 30 mg/kg | SMN Protein Levels in Brain | Dose-dependent increase           | [5]       |
| 0.03 - 3 mg/kg     | Lifespan & Body<br>Weight   | Improved survival and weight gain | [10]      |

| 3 and 10 mg/kg | Overall Survival | Significant increase in survival |[5] |

Table 4: Clinical Efficacy in SMA Type 1 Patients (NCT02268552)

| Patient Cohort | Duration of<br>Treatment | Endpoint             | Median<br>Improvement | Reference |
|----------------|--------------------------|----------------------|-----------------------|-----------|
| 8 patients     | 86 days                  | CHOP INTEND<br>Score | 4.5 points            | [1]       |
| 5 patients     | 127 days                 | CHOP INTEND<br>Score | 7.0 points            | [1]       |

| 25 patients | 218 days | CHOP INTEND Score | 14 points (mean increase) |[1] |

# Experimental Protocols High-Throughput Screening for SMN2 Splicing Modulators

- Cell Line: An NSC34 motor neuron cell line was utilized.[1][5]
- Reporter System: The cells were stably transfected with an SMN2 minigene reporter construct. This reporter expresses a luciferase gene, and its activity is dependent on the inclusion of exon 7. Increased exon 7 inclusion leads to a higher luciferase signal.
- Screening Process: A library of approximately 1.4 million compounds was screened for their ability to increase the luciferase signal, indicating promotion of SMN2 exon 7 inclusion.[1][7]



Hits were then confirmed and characterized in secondary assays.

#### In Vivo Efficacy Assessment in an SMA Mouse Model

- Animal Model: The SMNΔ7 mouse model was used. This model carries a deletion of the mouse Smn gene but has the human SMN2 gene, recapitulating key features of severe SMA.[5]
- Dosing Regimen: **Branaplam** was administered orally to neonatal mice, typically starting at postnatal day 3.[5] Doses ranged from 0.03 to 30 mg/kg per day.[5][10]
- Endpoints:
  - Survival and Body Weight: Animals were monitored daily for survival and weighed regularly.[5][10]
  - Pharmacodynamics: At the end of the treatment period, tissues such as the brain and spinal cord were collected. SMN protein levels were quantified using ELISA, and fulllength SMN2 mRNA levels were measured by qRT-PCR.[5][10]

#### **Pharmacokinetic Analysis**

- Animal Models: Pharmacokinetic properties were evaluated in male Sprague-Dawley rats,
   SMNΔ7 mice, and juvenile dogs.[11][13]
- Sample Collection: Following intravenous (IV) or oral (PO) administration, blood samples
  were collected at various time points to obtain plasma.[11][13] In terminal studies, brain
  tissue and cerebrospinal fluid (CSF) were also collected to assess central nervous system
  distribution.[13]
- Analysis: The concentration of branaplam in the collected matrices was determined using liquid chromatography-mass spectrometry (LC-MS/MS). This data was used to calculate key pharmacokinetic parameters such as clearance (CL) and area under the curve (AUC).[13]

#### **Genotoxicity Assessment**

In Vitro Micronucleus Test: Human lymphocytes were treated with branaplam for 28 hours.
 The formation of micronuclei, an indicator of chromosomal damage, was assessed.







Fluorescence in situ hybridization (FISH) was used to determine if the effect was aneugenic (affecting chromosome number) or clastogenic (causing chromosome breakage). **Branaplam** was found to have an aneugenic effect in this assay.[13]

In Vivo Micronucleus Test: Adult male rats were administered branaplam. The frequency of
micronuclei in blood samples was measured. An increased frequency was observed at
doses of ≥5 mg/kg, with a no-observable-effect level (NOEL) of 1 mg/kg. The effect was
reversible after a drug-free period.[13]





Click to download full resolution via product page

Workflow from discovery to clinical evaluation of branaplam.



#### Safety, Tolerability, and Discontinuation

The clinical development of **branaplam** for SMA was discontinued by Novartis in July 2021.[2] [14] The decision was based on the rapidly advancing treatment landscape for SMA, which saw the approval of three other disease-modifying therapies, and a determination that **branaplam** would not offer a highly differentiated option for patients.[14]

**Branaplam** was subsequently investigated for the treatment of Huntington's Disease, as it was found to lower levels of the mutant huntingtin (mHTT) protein.[12] However, the Phase 2 VIBRANT-HD trial was halted in August 2022, and the program was officially discontinued in early 2023 due to safety concerns.[4][15] The primary issue was the emergence of peripheral neuropathy (damage to nerves outside the brain and spinal cord) in study participants.[15][16] [17] This adverse event, along with other safety signals, led to an unfavorable risk-benefit assessment.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. smanewstoday.com [smanewstoday.com]
- 3. Branaplam Wikipedia [en.wikipedia.org]
- 4. biopharmadive.com [biopharmadive.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. smanewstoday.com [smanewstoday.com]
- 8. medkoo.com [medkoo.com]
- 9. old.sinapse.pt [old.sinapse.pt]
- 10. medchemexpress.com [medchemexpress.com]



- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington's disease patient neurons PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orally administered branaplam does not impact neurogenesis in juvenile mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. smanewstoday.com [smanewstoday.com]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. hdsa.org [hdsa.org]
- 17. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- To cite this document: BenchChem. [discovery and chemical structure of branaplam (LMI070)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560654#discovery-and-chemical-structure-of-branaplam-lmi070]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com